molecular formula C19H20FNO3S2 B2608394 (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone CAS No. 2034308-00-2

(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone

Cat. No.: B2608394
CAS No.: 2034308-00-2
M. Wt: 393.49
InChI Key: RRWHKXIIQRISAH-UHFFFAOYSA-N
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Description

(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone: is a complex organic compound featuring a unique combination of a thiazepane ring, a thiophene moiety, and a cyclopropyl group attached to a methanone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone typically involves multi-step organic reactions:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a thiol. This step often requires a catalyst and specific reaction conditions to ensure the correct ring closure.

    Introduction of the Thiophene Moiety: The thiophene group is usually introduced via a coupling reaction, such as a Suzuki or Stille coupling, which requires palladium catalysts and specific ligands.

    Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Final Assembly: The final step involves the attachment of the methanone group, which can be achieved through a Friedel-Crafts acylation or similar reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings (thiophene and fluorophenyl) can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing rings. It can also be used in the development of new biochemical assays.

Medicine

Medicinally, this compound has potential as a lead compound for drug development. Its structural features suggest it could interact with various biological targets, making it a candidate for anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone involves its interaction with specific molecular targets. The thiazepane ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the cyclopropyl group can provide steric hindrance, affecting the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone: Lacks the cyclopropyl and fluorophenyl groups, which may reduce its bioactivity.

    (1,1-Dioxido-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone: Lacks the thiophene moiety, potentially altering its chemical reactivity and biological interactions.

Uniqueness

The presence of the thiophene, thiazepane, and cyclopropyl groups in (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone makes it unique. These groups contribute to its diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-[1-(4-fluorophenyl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3S2/c20-15-5-3-14(4-6-15)19(8-9-19)18(22)21-10-7-17(16-2-1-12-25-16)26(23,24)13-11-21/h1-6,12,17H,7-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWHKXIIQRISAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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